![molecular formula C63H81N19O7 B12428086 c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is a synthetic peptide known for its broad-spectrum antibacterial activity. It is particularly effective against drug-resistant Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . The compound is also referred to as Compound 9C in some scientific literature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid, in this case, arginine, is attached to a solid resin.
Coupling: Subsequent amino acids (arginine and 2-naphthylalanine) are sequentially added using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] follows similar steps but on a larger scale. Automation and optimization of SPPS allow for the efficient production of large quantities of the peptide. The use of advanced purification techniques ensures high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: primarily undergoes:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation, particularly at the arginine residues, which contain guanidino groups susceptible to oxidative agents.
Substitution: The aromatic rings of 2-naphthylalanine can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Hydrolysis: Produces smaller peptide fragments or individual amino acids.
Oxidation: Forms oxidized derivatives of arginine.
Substitution: Results in substituted derivatives of 2-naphthylalanine.
Applications De Recherche Scientifique
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its antibacterial properties and potential as a therapeutic agent against drug-resistant bacteria.
Medicine: Explored for its potential use in developing new antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials
Mécanisme D'action
The antibacterial activity of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is attributed to its ability to disrupt bacterial cell membranes. The peptide interacts with the lipid bilayer, causing membrane destabilization and cell lysis. The arginine residues contribute to the peptide’s positive charge, facilitating its interaction with the negatively charged bacterial membrane .
Comparaison Avec Des Composés Similaires
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: is unique due to its combination of arginine and 2-naphthylalanine residues, which confer both hydrophilic and hydrophobic properties. Similar compounds include:
c[Arg-Arg-Arg-Arg-Phe-Phe-Phe]: Contains phenylalanine instead of 2-naphthylalanine, resulting in different hydrophobic interactions.
c[Arg-Arg-Arg-Arg-Trp-Trp-Trp]: Contains tryptophan, which has distinct aromatic properties compared to 2-naphthylalanine.
These similar compounds also exhibit antibacterial activity but differ in their spectrum of activity and potency .
Propriétés
Formule moléculaire |
C63H81N19O7 |
|---|---|
Poids moléculaire |
1216.4 g/mol |
Nom IUPAC |
2-[3-[(2R,5R,8R,11R,14S,17S,20S)-5,8,11-tris[3-(diaminomethylideneamino)propyl]-14,17,20-tris(naphthalen-2-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine |
InChI |
InChI=1S/C63H81N19O7/c64-60(65)72-27-7-17-46-53(83)76-47(18-8-28-73-61(66)67)54(84)78-49(20-10-30-75-63(70)71)56(86)80-51(35-38-22-25-41-12-2-5-15-44(41)32-38)58(88)82-52(36-39-23-26-42-13-3-6-16-45(42)33-39)59(89)81-50(34-37-21-24-40-11-1-4-14-43(40)31-37)57(87)79-48(55(85)77-46)19-9-29-74-62(68)69/h1-6,11-16,21-26,31-33,46-52H,7-10,17-20,27-30,34-36H2,(H,76,83)(H,77,85)(H,78,84)(H,79,87)(H,80,86)(H,81,89)(H,82,88)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75)/t46-,47-,48-,49-,50+,51+,52+/m1/s1 |
Clé InChI |
XPFWGJWXUCTSKQ-MUNHKPIUSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N3)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


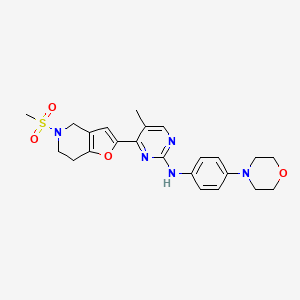
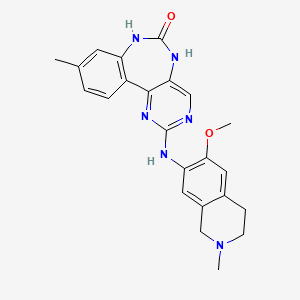
![1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B12428010.png)



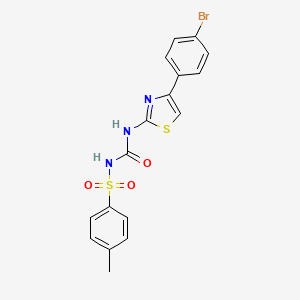
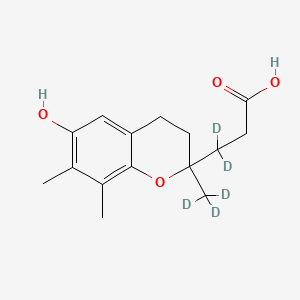
![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)
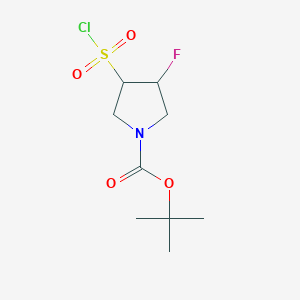

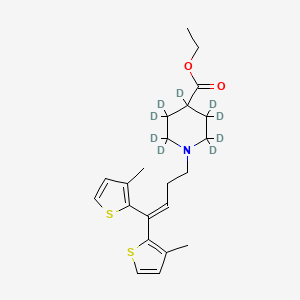
![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)
![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)
